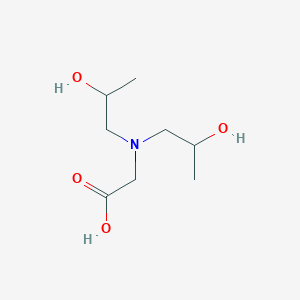
N,N-Bis(2-hydroxypropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N-bis(2-hydroxypropyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of glycine, enhancing its solubility and reactivity. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-bis(2-hydroxypropyl)- typically involves the reaction of glycine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxypropyl groups to the nitrogen atom of glycine. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Glycine, N,N-bis(2-hydroxypropyl)- is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Glycine, N,N-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The primary amines are the major products.
Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Glycine, N,N-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various complex molecules. Its reactivity and solubility make it an ideal candidate for use in organic synthesis and polymer chemistry.
Biology: In biological research, this compound is used as a buffer in biochemical assays. Its ability to maintain stable pH levels makes it valuable in enzymatic reactions and protein purification processes.
Medicine: Glycine, N,N-bis(2-hydroxypropyl)- is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems, where its solubility and reactivity can enhance the bioavailability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and lotions, due to its moisturizing properties. It is also used in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Glycine, N,N-bis(2-hydroxypropyl)- involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their transport. It also interacts with enzymes, modulating their activity and stability. The hydroxypropyl groups enhance its solubility, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
N,N-bis(2-hydroxyethyl)glycine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-bis(2-hydroxypropyl)alanine: Similar but derived from alanine instead of glycine.
N,N-bis(2-hydroxypropyl)serine: Similar but derived from serine.
Uniqueness: Glycine, N,N-bis(2-hydroxypropyl)- is unique due to its specific combination of glycine and hydroxypropyl groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity, such as in drug delivery systems and biochemical assays.
Propiedades
Número CAS |
63557-68-6 |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxypropyl)amino]acetic acid |
InChI |
InChI=1S/C8H17NO4/c1-6(10)3-9(4-7(2)11)5-8(12)13/h6-7,10-11H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
XAGPRKPSLFGCMI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)


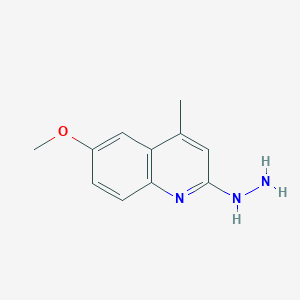
![(2Z)-2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}azepane](/img/structure/B12121988.png)
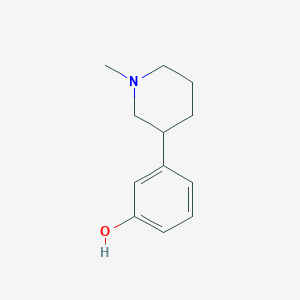


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
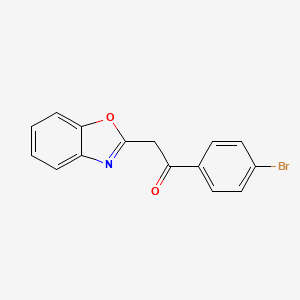
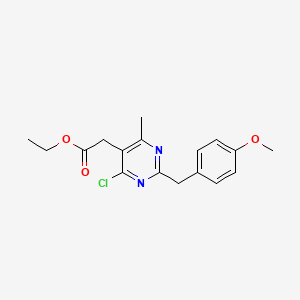

![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
